2,5-Dihydroxycinnamic acid

説明

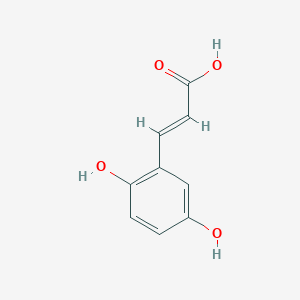

2,5-Dihydroxycinnamic acid (C₉H₈O₄, molecular weight 180.16 g/mol) is a phenolic compound characterized by hydroxyl groups at the 2- and 5-positions on the aromatic ring (Figure 1). It is also known as Grevillic acid, first isolated from the leaves of Grevillea robusta (silver oak), where it exhibits antimicrobial activity against pathogens like Staphylococcus aureus (MIC = 12.5 μg/ml) . Notably, its methyl ester derivative (C₁₀H₁₀O₄, CAS 63177-57-1) has been identified in plants such as Pterocephalus hookeri and Cananga odorata .

Structure

3D Structure

特性

IUPAC Name |

(E)-3-(2,5-dihydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h1-5,10-11H,(H,12,13)/b4-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXIPYOZBOMUUCA-DAFODLJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C=CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1O)/C=C/C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001030505 | |

| Record name | 2,5-Dihydroxycinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001030505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38489-67-7, 636-01-1 | |

| Record name | 2,5-Dihydroxycinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038489677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dihydroxycinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001030505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-DIHYDROXYCINNAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EHK92QE99 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Reaction Mechanism and Conditions

The most widely documented chemical synthesis of 2,5-DHCA involves the oxidation of o-coumaric acid (2-hydroxycinnamic acid) under alkaline conditions. The reaction employs potassium persulfate (K₂S₂O₈) as the oxidizing agent in a sodium hydroxide (NaOH) medium, followed by acidic hydrolysis to yield the final product. The mechanism proceeds through the formation of an alkyl sulfate intermediate, which undergoes hydrolysis in concentrated hydrochloric acid (HCl) to introduce the second hydroxyl group at the 5-position.

Key Reaction Steps:

-

Dissolution of o-coumaric acid in a 5% NaOH solution.

-

Addition of a 10% potassium persulfate solution to initiate oxidation.

-

Hydrolysis of the intermediate with concentrated HCl to yield 2,5-DHCA.

Procedure and Optimization

The synthesis is typically conducted at ambient temperature, with reaction completion achieved within 24 hours. Excess NaOH ensures the deprotonation of phenolic groups, facilitating electron transfer during oxidation. Critical parameters include:

Analytical Data and Characterization

The product is characterized by a melting point of 207°C (with decomposition). Spectroscopic data, though not explicitly provided in the cited sources, can be inferred from analogous cinnamic acid derivatives:

-

UV-Vis: Absorption peaks near 280 nm (π→π* transitions of the conjugated system).

-

IR: Broad O–H stretches (3200–3500 cm⁻¹), C=O stretches (1680–1700 cm⁻¹), and aromatic C–C vibrations (1600 cm⁻¹).

Table 1: Chemical Synthesis Parameters

| Parameter | Value/Detail |

|---|---|

| Starting Material | o-Coumaric acid |

| Oxidizing Agent | Potassium persulfate (10% solution) |

| Solvent | Aqueous NaOH (5%) |

| Reaction Temperature | 25°C (ambient) |

| Hydrolysis Agent | Concentrated HCl |

| Melting Point | 207°C (decomposition) |

Microbial Biotransformation

Organisms and Culture Conditions

2,5-DHCA can be biosynthesized via microbial transformation using fungi such as Cunninghamella elegans and Absidia corymbifera. These organisms possess oxidative enzymes capable of introducing hydroxyl groups into aromatic substrates. Cultures are maintained on potato dextrose agar (PDA) or Sabouraud maltose agar (SMA) at 25–30°C.

Fermentation Process

A two-stage fermentation protocol is employed:

-

Growth Phase: Fungi are incubated in a nutrient-rich medium (e.g., yeast extract-peptone-dextrose) for 48 hours.

-

Biotransformation Phase: o-Coumaric acid or related precursors are added to the culture, followed by incubation for an additional 72 hours.

Enzymes such as cytochrome P450 monooxygenases mediate the regioselective hydroxylation of the substrate at the 5-position.

Metabolite Extraction and Identification

Post-fermentation, the broth is centrifuged, and metabolites are extracted using ethyl acetate. Thin-layer chromatography (TLC) with a solvent system of CH₂Cl₂:MeOH:CH₃COOH (15:0.5:0.3) and vanillin-H₂SO₄ staining confirms the presence of 2,5-DHCA. High-performance liquid chromatography (HPLC) further quantifies yield, though specific values are not reported in the cited studies.

Table 2: Microbial Biotransformation Parameters

| Parameter | Value/Detail |

|---|---|

| Microorganisms | Cunninghamella elegans, Absidia corymbifera |

| Culture Medium | Yeast extract-peptone-dextrose |

| Incubation Temperature | 25–30°C |

| Substrate | o-Coumaric acid |

| Key Enzymes | Cytochrome P450 monooxygenases |

| Extraction Solvent | Ethyl acetate |

Comparative Analysis of Methods

Efficiency and Scalability

-

Chemical Synthesis: Offers higher reproducibility and scalability, with yields dependent on oxidant purity and hydrolysis conditions. However, it generates acidic waste requiring neutralization.

-

Microbial Biotransformation: Provides regioselectivity and milder reaction conditions but faces challenges in yield optimization and process scalability .

化学反応の分析

Esterification Reactions

2,5-Dihydroxycinnamic acid undergoes esterification with alcohols to form bioactive esters, a reaction facilitated by acid catalysts. This process enhances solubility and modifies pharmacological properties.

Key Findings :

-

The phenethyl ester derivative demonstrates 7-fold greater 5-lipoxygenase inhibition than Zileuton, a clinical 5-LO inhibitor .

-

Methyl ester derivatives inhibit epidermal growth factor receptor autophosphorylation, relevant to cancer therapy .

Reactivity of Functional Groups

-

Hydroxyl Groups : Participate in hydrogen bonding and proton donation, influencing interactions with biological targets (e.g., enzyme active sites).

-

Carboxylic Acid : Exhibits typical acid-base reactivity, forming salts with bases (e.g., sodium or potassium derivatives) .

Biological Activity of Derivatives

Ester derivatives of this compound show marked therapeutic potential:

Applications : These derivatives are explored for anti-inflammatory, antitumor, and cardiovascular therapies due to their target specificity .

Comparative Reactivity

Compared to isomers like caffeic acid (3,4-dihydroxycinnamic acid), this compound exhibits distinct electronic effects due to hydroxyl group positioning, altering redox behavior and substrate affinity in enzymatic reactions .

科学的研究の応用

Chemistry

- Precursor in Organic Synthesis : DHCA is utilized as a precursor in the synthesis of various organic compounds, including derivatives that exhibit enhanced biological activities.

- Matrix-Assisted Laser Desorption/Ionization (MALDI) : DHCA serves as an effective matrix in MALDI mass spectrometry due to its ability to transfer less internal energy to analyte ions compared to other matrices. This property makes it suitable for analyzing sensitive biomolecules .

Biology

- Antioxidant Properties : Research indicates that DHCA possesses strong antioxidant capabilities, contributing to its role in plant metabolism and potential health benefits in humans.

- Plant Metabolism : It plays a role in the shikimate pathway, crucial for the biosynthesis of aromatic amino acids and phenylpropanoids.

Medicine

- Anti-inflammatory and Anticancer Activities : Studies have shown that DHCA exhibits anti-inflammatory properties by inhibiting 5-lipoxygenase (5-LO), a key enzyme in leukotriene biosynthesis. A derivative of DHCA was found to be significantly more potent than existing inhibitors like Zileuton in renal cell carcinoma models .

- Mechanism of Action : The compound has been linked to apoptosis induction in cancer cells, particularly those deficient in the Von Hippel-Lindau (VHL) tumor suppressor gene, highlighting its potential as an anti-cancer agent .

Industry

- Food and Cosmetics Additive : Due to its antioxidant properties, DHCA is utilized as an additive in food preservation and cosmetic formulations to enhance stability and shelf life.

- Polymer Production : It is also explored for use in polymer chemistry due to its reactive functional groups which can be incorporated into polymer matrices.

Case Study 1: Anticancer Activity

A study published in the European Journal of Medicinal Chemistry investigated the effects of DHCA derivatives on renal cancer cells. The findings revealed that specific derivatives induced apoptosis and impaired autophagic flux, suggesting a novel therapeutic approach for renal cell carcinoma treatment .

Case Study 2: Antioxidant Efficacy

Research conducted on the antioxidant properties of DHCA demonstrated its effectiveness against oxidative stress-induced cellular damage. The study highlighted the compound's potential role in mitigating chronic diseases associated with oxidative stress.

Data Tables

| Application Area | Specific Use | Findings |

|---|---|---|

| Chemistry | Organic Synthesis | Precursor for various bioactive compounds |

| Biology | Antioxidant Activity | Effective against oxidative stress |

| Medicine | Anti-inflammatory | Inhibits 5-LO; induces apoptosis in cancer cells |

| Industry | Food Preservation | Enhances stability as an antioxidant |

作用機序

2,5-Dihydroxycinnamic acid exerts its effects primarily through its antioxidant activity. It can scavenge free radicals and inhibit oxidative stress. The compound also acts as an inhibitor of receptor protein-tyrosine kinases, interfering with the action of these enzymes and affecting various cellular pathways involved in growth and differentiation .

類似化合物との比較

Comparison with Similar Compounds

The structural nuances of dihydroxycinnamic acids significantly influence their physicochemical properties and biological efficacy. Below is a comparative analysis with key analogues:

Data Table: Structural and Functional Comparison

Key Structural and Functional Insights

Hydroxyl Group Positioning :

- Adjacent Dihydroxy Groups (3,4-) : Caffeic acid’s 3,4-dihydroxy configuration enables superior electron donation, enhancing antioxidant activity (e.g., 95% DPPH scavenging at 100 μM vs. 75% for 2,5-isomer) .

- Meta-Substituted Dihydroxy Groups (2,5- or 3,5-) : Reduced resonance stabilization lowers radical scavenging but may improve specificity for microbial targets .

Methoxylation Effects :

- Ferulic acid’s 3-OCH₃ group increases metabolic stability but decreases antioxidant capacity compared to caffeic acid .

- Full methoxylation (e.g., 2,5-dimethoxycinnamic acid) abolishes antioxidant activity but enhances synthetic utility in drug design .

Biotransformation Potential: this compound is metabolized by fungi into alcohol derivatives (e.g., 2,5-dihydroxycinnamoyl alcohol), which retain 70–80% of the parent compound’s antioxidant activity . Caffeic acid undergoes β-oxidative pathways to yield vanillin, highlighting its role in flavor biosynthesis .

生物活性

2,5-Dihydroxycinnamic acid (DHCA) is a phenolic compound recognized for its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. This article explores the biological activity of DHCA, supported by research findings, case studies, and relevant data tables.

This compound is a derivative of hydroxycinnamic acid with two hydroxyl groups at the 2 and 5 positions of the cinnamic acid structure. Its molecular formula is CHO, and it can be synthesized through various methods, including the oxidation of o-coumaric acid.

DHCA primarily acts as an inhibitor of receptor protein-tyrosine kinases (EC 2.7.10.1) . This inhibition affects several cellular processes, including:

- Cell Growth and Differentiation : By modulating tyrosine phosphorylation pathways, DHCA can influence cell proliferation and differentiation.

- Metabolic Processes : It affects glucose and lipid metabolism by interacting with enzymes involved in glycolipid metabolism.

- Gene Expression : DHCA alters gene expression patterns through its interactions with various biomolecules.

Antioxidant Activity

DHCA exhibits significant antioxidant properties, which help mitigate oxidative stress in cells. This activity is crucial in protecting against cellular damage caused by reactive oxygen species (ROS). Studies have shown that DHCA can scavenge free radicals effectively, making it a candidate for therapeutic applications in oxidative stress-related conditions .

Anti-inflammatory Effects

Research indicates that DHCA possesses anti-inflammatory properties. It has been shown to inhibit the expression of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. This inhibition may reduce the risk of chronic inflammatory diseases .

Anticancer Potential

Several studies have explored the anticancer effects of DHCA:

- Induction of Apoptosis : DHCA has been reported to induce apoptosis in various cancer cell lines, including human leukemia (HL60) and colon cancer (SW480) cells. The mechanisms involve DNA fragmentation and activation of apoptotic pathways .

- Inhibition of Tumor Growth : In renal cell carcinoma models, DHCA derivatives have demonstrated potent inhibitory effects on tumor cell viability and induced apoptosis specifically in VHL-deficient cancer cells .

Pharmacokinetics

The pharmacokinetics of DHCA suggest that it is absorbed in the gastrointestinal tract and metabolized primarily in the liver. The main metabolic pathways include glucuronidation and sulfation .

Study 1: Antioxidant Activity Assessment

A study assessed the antioxidant capacity of DHCA using various assays, including DPPH radical scavenging and ABTS assays. Results indicated that DHCA exhibited a strong ability to neutralize free radicals compared to standard antioxidants like ascorbic acid.

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| This compound | 85 ± 3 | 90 ± 2 |

| Ascorbic Acid | 78 ± 4 | 82 ± 3 |

Study 2: Anti-inflammatory Effects

In vitro studies demonstrated that DHCA significantly reduced TNF-α levels in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent.

| Treatment | TNF-α Level (pg/mL) |

|---|---|

| Control | 250 ± 20 |

| LPS | 550 ± 30 |

| DHCA + LPS | 150 ± 15 |

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing 2,5-dihydroxycinnamic acid in laboratory settings?

- Methodological Answer : Synthesis typically involves hydroxylation and methylation of cinnamic acid derivatives under controlled conditions. Characterization employs spectroscopic techniques:

- UV-Vis spectroscopy to confirm aromatic conjugation (λmax ~280–320 nm).

- 1H-NMR to identify hydroxyl (-OH) and methoxy (-OCH3) groups (δ 9–10 ppm for hydroxyls, δ 3.7–3.9 ppm for methoxy protons) .

- Mass spectrometry (El-MS) to verify molecular weight (e.g., m/z 180 for the parent ion) .

Q. How should researchers handle safety and stability concerns during experiments with this compound?

- Safety Protocols :

- Storage : Keep in airtight containers at 2–8°C to prevent degradation. Avoid prolonged storage due to oxidative instability .

- PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to minimize inhalation risks (H315: skin irritation; H319: eye damage) .

- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. What microbial transformation pathways are effective for modifying this compound, and how do metabolites influence antioxidant activity?

- Key Findings :

- Aspergillus niger produces 2-hydroxy-5-methoxycinnamic acid via regioselective methylation (enhanced lipid peroxidation inhibition: IC50 ~45 µM) .

- Rhizopus oryzae yields 2,5-dihydroxycinnamoyl alcohol through reductive metabolism, showing moderate DPPH radical scavenging (EC50 ~120 µM) .

Q. How can researchers resolve contradictions in antioxidant activity data for this compound derivatives?

- Data Analysis Framework :

- Assay-Specific Variability : DPPH assays may underestimate activity due to steric hindrance from methoxy groups, while TBARS assays (lipid peroxidation) better reflect membrane-targeted antioxidant effects .

- Structural Optimization : Hydroxylation at C2/C5 positions enhances radical scavenging, but methylation at C5 reduces polarity, limiting bioavailability. Compare logP values (e.g., Cin-AM-3: logP ~1.8 vs. parent compound: logP ~1.2) .

Q. What experimental strategies improve the yield of this compound in microbial biotransformation studies?

- Optimization Techniques :

- Media Composition : Use soybean meal (5%) + glucose (2%) for enhanced fungal growth and substrate conversion .

- pH Control : Maintain pH 7.0 to stabilize phenolic intermediates and minimize acid-catalyzed degradation .

- Fed-Batch Cultivation : Add substrate incrementally (e.g., 1 mg/24 hr) to avoid microbial inhibition .

Methodological Challenges

Q. What are the limitations of using spectroscopic methods to distinguish between this compound isomers?

- Analytical Constraints :

- NMR Overlap : Similar coupling patterns for adjacent hydroxyls (e.g., 2,5- vs. 3,5-substitution) require advanced techniques like COSY or HSQC for unambiguous assignment .

- MS Fragmentation : Isomers often produce identical fragmentation patterns. Pair with X-ray crystallography or HPLC retention time comparisons for differentiation .

Q. How can researchers validate the ecological safety of this compound in biodegradation studies?

- Ecotoxicology Protocols :

- Soil Mobility Tests : Measure adsorption coefficients (Kd) using OECD Guideline 106. Low Kd (<10 L/kg) indicates high mobility and leaching risk .

- Aquatic Toxicity : Conduct Daphnia magna assays (EC50 >100 mg/L suggests low acute toxicity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。